molecular formula C13H13NO B8329133 1-Methyl-5-phenyl-1,3-dihydro-azepin-2-one

1-Methyl-5-phenyl-1,3-dihydro-azepin-2-one

Cat. No. B8329133
M. Wt: 199.25 g/mol
InChI Key: DDEUMXJONCPSID-UHFFFAOYSA-N
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Patent
US08188069B2

Procedure details

The 5-phenyl-1,3-dihydro-azepin-2-one (168.5 g, 911.3 mmol) is combined with tetrahydrofuran (1300 mL) and the solution cooled to about −30° C. Potassium tertiary-butoxide (107.4 g, 956.9 mmol) is added in one portion. Exotherm is observed warming the reaction contents to −12° C. Upon subsiding of the exotherm, the contents are allowed to re-cool to −25° C. and iodomethane (113.5 mL, 1.823 moL) is added providing a slight exotherm. The reaction contents are allowed to warm to room temperature and stirred. After 10 hours the reaction mixture is diluted with methyl tertiary-butyl ether (1300 mL) and extracted with saturated ammonium chloride solution (2×250 mL), water, and saturated aqueous sodium chloride solution. The combined aqueous layers are back extracted with methyl tertiary-butyl ether (200 mL). The methyl tertiary-butyl ether extracts are combined, dried over MgSO4 and filtered. The solution is concentrated via rotary evaporation to provide the title compound (185 g, 100%) as a brown powdery residue. The material is used directly, without purification, in the next step.
Quantity
168.5 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step Two
Quantity
107.4 g
Type
reactant
Reaction Step Three
Quantity
113.5 mL
Type
reactant
Reaction Step Four
Quantity
1300 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH2:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCC[CH2:16]1.CC(C)([O-])C.[K+].IC>C(OC)(C)(C)C>[CH3:16][N:11]1[CH:12]=[CH:13][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:8][CH2:9][C:10]1=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
168.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CCC(NC=C1)=O
Step Two
Name
Quantity
1300 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
107.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
113.5 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Exotherm is observed warming
CUSTOM
Type
CUSTOM
Details
the reaction contents to −12° C
TEMPERATURE
Type
TEMPERATURE
Details
to re-cool to −25° C.
CUSTOM
Type
CUSTOM
Details
providing a slight exotherm
CUSTOM
Type
CUSTOM
Details
The reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated ammonium chloride solution (2×250 mL), water, and saturated aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers are back extracted with methyl tertiary-butyl ether (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated via rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC=C(C=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 185 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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